molecular formula C6H12N3OP B1683007 Triethylenephosphoramide CAS No. 545-55-1

Triethylenephosphoramide

Cat. No.: B1683007
CAS No.: 545-55-1
M. Wt: 173.15 g/mol
InChI Key: FYAMXEPQQLNQDM-UHFFFAOYSA-N
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Description

Tetraethylenepentamine (TEPA) is an organic compound belonging to the class of ethyleneamines. It is a slightly viscous liquid with a yellow color, soluble in most polar solvents . TEPA is known for its cytotoxic activity and is used in various industrial and scientific applications.

Mechanism of Action

Target of Action

Triethylenephosphoramide, also known as TEPA, is an alkylating agent . Its primary targets include DNA and certain enzymes such as Cytochrome P450 2B6 and Cytochrome P450 3A4 . These targets play crucial roles in cellular functions, with DNA being the blueprint for protein synthesis, and the Cytochrome P450 enzymes being involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

Mode of Action

TEPA interacts with its targets through a process known as alkylation . The unstable nitrogen-carbon groups in TEPA alkylate with DNA, causing irreparable DNA damage . They stop tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA . This makes the strands unable to uncoil and separate, which is necessary for DNA replication, thereby inhibiting cell division .

Biochemical Pathways

The alkylation process disrupts the normal biochemical pathways of DNA replication and cell division . By crosslinking the guanine nucleobases in the DNA, TEPA prevents the DNA strands from uncoiling and separating, which is a crucial step in DNA replication . This disruption in the DNA replication process leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

TEPA exhibits outstanding central nervous system penetration . In vivo, TEPA is quickly metabolized to N,N’,N’'-triethylenephosphoramide . ThioTEPA and TEPA have similar alkylating activity . Therefore, it is possible and desirable to monitor both compounds in plasma and cerebrospinal fluid (CSF) . The terminal half-life of TEPA is between 10-21 hours .

Result of Action

The molecular and cellular effects of TEPA’s action are primarily seen in its ability to cause DNA damage and inhibit cell division . This results in cell death, particularly in rapidly dividing cells such as cancer cells . In mice and rats, TEPA induced depression of the bone marrow, involution of the lymphatic tissue, and damage to the intestinal mucosa .

Action Environment

The action, efficacy, and stability of TEPA can be influenced by various environmental factors. It is known that many drugs, including alkylating agents like TEPA, can be affected by factors such as temperature, pH, and the presence of other substances

Biochemical Analysis

Biochemical Properties

Triethylenephosphoramide interacts with various enzymes, proteins, and other biomolecules. It is known to be a direct alkylating agent with potent genotoxic activity . The alkyl group attaches to the guanine base of DNA, at the number 7 nitrogen atom of the imidazole ring . This stops tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to cause depression of the bone marrow and depletion of lymphoid tissue .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It forms covalent bonds with DNA, causing DNA damage and inhibiting cancer cell growth . It also blocks the activity of cholinesterase enzymes in an insect’s nervous system .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been observed that this compound metabolism leads to the inactivation of certain enzymes . Also, it has been found that plasma samples at room temperature were stable for at least 60 hours for this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to induce depression of the bone marrow, involution of the lymphatic tissue, and damage to the intestinal mucosa, similar to that seen with other alkylating agents .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes to form active metabolites . The metabolic profile of this compound has been studied, and it has been found that it is converted into an active metabolite through oxidative desulfuration .

Preparation Methods

Synthetic Routes and Reaction Conditions

TEPA can be synthesized through the reaction of ethylenediamine with ethylene dichloride under controlled conditions. The reaction typically involves heating the reactants in the presence of a base, such as sodium hydroxide, to facilitate the formation of TEPA .

Industrial Production Methods

In industrial settings, TEPA is produced using a similar synthetic route but on a larger scale. The process involves the continuous feeding of ethylenediamine and ethylene dichloride into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation to obtain high-purity TEPA .

Chemical Reactions Analysis

Types of Reactions

TEPA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

TEPA is compared with other ethyleneamines such as:

  • Diethylenetriamine (DETA)
  • Triethylenetetramine (TETA)
  • Pentaethylenehexamine (PEHA)

Uniqueness

TEPA is unique due to its higher number of ethyleneamine units, which provides it with higher reactivity and versatility in various applications .

Similar Compounds

Properties

IUPAC Name

1-[bis(aziridin-1-yl)phosphoryl]aziridine
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InChI

InChI=1S/C6H12N3OP/c10-11(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2
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InChI Key

FYAMXEPQQLNQDM-UHFFFAOYSA-N
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Canonical SMILES

C1CN1P(=O)(N2CC2)N3CC3
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Molecular Formula

C6H12N3OP
Record name TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE
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DSSTOX Substance ID

DTXSID4052716
Record name Tri(aziridin-1-yl)phosphine oxide
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Molecular Weight

173.15 g/mol
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Physical Description

Tris(1-aziridinyl) phosphine oxide appears as a colorless crystalline solid. Shipped as an aqueous solution. Toxic by skin absorption, ingestion or inhalation. Produces toxic oxides of nitrogen during combustion. Used as a pesticide., Colorless solid; [Hawley]
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Boiling Point

90-91 °C @ 23 MM HG
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Solubility

EXTREMELY SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, ACETONE
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Density

greater than 1 at 68 °F (est) (USCG, 1999)
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Vapor Pressure

0.0063 [mmHg]
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Mechanism of Action

THE MOST IMPORTANT PHARMACOLOGICAL ACTIONS OF THE ALKYLATING AGENTS ARE THOSE THAT DISTURB THE FUNDAMENTAL MECHANISMS CONCERNED WITH CELL GROWTH, MITOTIC ACTIVITY, DIFFERENTIATION, & FUNCTION. THE CAPACITY OF THESE DRUGS TO INTERFERE WITH NORMAL MITOSIS & CELL DIVISION IN ALL RAPIDLY PROLIFERATING TISSUES PROVIDES THE BASIS FOR THEIR THERAPEUTIC APPLICATIONS & FOR MANY OF THEIR TOXIC PROPERTIES. /ALKYLATING AGENTS/
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Color/Form

COLORLESS CRYSTALS

CAS No.

545-55-1, 27030-72-4
Record name TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE
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Melting Point

106 °F (USCG, 1999), 41 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the primary mechanism of action of TEPA?

A1: TEPA is an alkylating agent. [] It exerts its cytotoxic effects by forming covalent bonds with DNA, primarily at the N-7 position of guanine. [, ] This alkylation disrupts DNA replication and transcription, ultimately leading to cell death.

Q2: How does TEPA's mechanism differ from its prodrug ThioTEPA?

A2: ThioTEPA itself is relatively inactive. It requires metabolic desulfuration to TEPA, which is the active metabolite primarily responsible for its cytotoxic effects. [, , , , ]

Q3: What are the downstream effects of TEPA-induced DNA alkylation?

A3: TEPA-induced DNA damage triggers cell cycle arrest, apoptosis, and ultimately cell death. [, ] This makes TEPA effective against rapidly dividing cells, such as those found in tumors.

Q4: Does TEPA affect normal cells?

A4: Yes, TEPA can also damage normal cells, particularly those with a high turnover rate, such as bone marrow cells. This non-specific cytotoxicity is a major limitation of TEPA therapy, often leading to dose-limiting myelosuppression. [, , , ]

Q5: What is the molecular formula and weight of TEPA?

A5: The molecular formula of TEPA is C6H15N3O2P, and its molecular weight is 189.17 g/mol. []

Q6: How does TEPA's stability in solution vary with pH?

A6: TEPA undergoes degradation in acidic solutions. [] Studies suggest that the sterilizing activity of partially degraded TEPA solutions correlates with the remaining intact TEPA, indicating that degradation products may have reduced activity. []

Q7: Does TEPA exhibit any catalytic properties?

A7: The provided research focuses on TEPA's anti-tumor and chemosterilant activities and does not mention any catalytic properties.

Q8: How does the number of aziridine groups in TEPA analogs affect their activity?

A8: Studies with TEPA analogs demonstrate that the presence of two aziridine groups maintains chromosome-breaking activity comparable to TEPA, while a single aziridine group results in reduced effectiveness. This suggests a direct correlation between the number of aziridine groups and the alkylating potential, thus influencing the compound's activity. []

Q9: How stable is TEPA under different storage conditions?

A9: The provided research primarily focuses on TEPA's activity and metabolism and does not provide detailed information on its stability under various storage conditions.

Q10: What is the primary route of TEPA administration, and what are its pharmacokinetic properties?

A10: TEPA is typically administered intravenously. [, , ] Studies show that it exhibits a two-compartment open model of elimination with a relatively short half-life. [] It is rapidly distributed throughout the body, including the cerebrospinal fluid (CSF). []

Q11: What is the relationship between TEPA exposure and toxicity?

A11: The relationship between TEPA exposure, measured as area under the curve (AUC), and toxicity, particularly myelosuppression, has been investigated in clinical trials. [, ] Therapeutic drug monitoring (TDM) strategies are being explored to individualize TEPA dosing and minimize toxicity. [, ]

Q12: What is the role of glutathione S-transferase in TEPA metabolism?

A12: Glutathione S-transferase (GST) catalyzes the conjugation of TEPA with glutathione, leading to the formation of monoglutathionyl TEPA, a detoxification pathway. []

Q13: How does the route of administration affect TEPA distribution in the CSF?

A13: Research comparing intraventricular and intravenous administration of TEPA in rhesus monkeys demonstrates that while intraventricular administration achieves significantly higher TEPA concentrations in the ventricles, the penetration into the lumbar CSF is limited. []

Q14: What types of cancer cells are most sensitive to TEPA?

A14: TEPA has shown activity against various cancers, including breast cancer, ovarian cancer, and leukemia. [, , ] Its efficacy is generally associated with rapidly dividing cells.

Q15: Have any clinical trials evaluated TEPA's efficacy in combination with other chemotherapeutic agents?

A15: Yes, TEPA is often used in combination chemotherapy regimens. [, , , ] For instance, the CTC regimen, comprising cyclophosphamide, thiotepa, and carboplatin, is used in high-dose chemotherapy protocols. [, ]

Q16: What are the known mechanisms of resistance to TEPA?

A16: While resistance mechanisms to TEPA are not explicitly discussed in the provided research, increased levels of glutathione and GST activity have been implicated in resistance to alkylating agents in general. []

Q17: What are the major side effects associated with TEPA?

A17: Myelosuppression, characterized by a decrease in blood cell production, is a major dose-limiting toxicity of TEPA. [, , ] Other potential side effects include nausea, vomiting, and alopecia. []

Q18: Are there any strategies to improve TEPA delivery to specific tumor sites?

A18: While the provided research doesn't focus on targeted TEPA delivery, one study explored the use of APRPG-PEG-modified TEPA-PCL, a targeted siRNA delivery system, to enhance the accumulation of simTOR (siRNA targeting mTOR) in lung metastases. []

Q19: What analytical methods are used to measure TEPA concentrations in biological samples?

A19: Gas chromatography (GC) is commonly employed to determine TEPA concentrations in biological samples. [, , ]

Q20: What is the environmental fate of TEPA?

A20: The provided research primarily focuses on TEPA's medical applications and does not discuss its environmental impact or degradation pathways.

Q21: Can TEPA be used as a chemosterilant?

A21: Yes, TEPA has shown potent chemosterilant activity in various insects, including houseflies, mosquitos, and weevils. [, , , , ] It disrupts insect reproduction by inducing sterility in both males and females.

Q22: How does the administration route affect TEPA's chemosterilant efficacy in insects?

A22: Studies on mosquitos demonstrate that topical application of thioTEPA results in higher uptake and greater sterility compared to TEPA. [] This suggests that the route of administration can significantly impact the effectiveness of TEPA as a chemosterilant.

Q23: How does TEPA affect the synthesis of hemolymph proteins in insects?

A23: Research on locusts revealed that TEPA treatment significantly reduced hemolymph protein concentrations. [] Further investigation indicated that this reduction was due to TEPA's inhibitory effects on protein synthesis in the fat body, a major site of protein production in insects. []

Q24: Can TEPA be used to induce experimental osteoporosis in animal models?

A24: Yes, one study used TEPA to induce experimental osteoporosis in rats. [] Results showed that TEPA administration led to decreased bone mineral density and structural changes in the mandibular condyle, femoral head, and vertebrae. []

Q25: How does copper deficiency affect endothelial cells, and what is TEPA's role in this context?

A25: Research on human umbilical vein endothelial cells (HUVEC) demonstrated that copper deficiency induced by the copper chelator triethylenetetramine (TETA), a TEPA analog, led to decreased cell viability and disrupted the organization of the cytoskeleton. [] Adding copper to the culture media could partially rescue these effects, suggesting copper's critical role in maintaining endothelial cell function. []

Q26: What are the potential applications of TEPA-functionalized materials?

A26: TEPA-functionalized materials show promise for CO2 capture applications. [, , , , ] The amine groups in TEPA can selectively bind to CO2, making it a potential candidate for carbon capture technologies. Studies have explored the use of TEPA-modified silica and metal-organic frameworks (MOFs) for efficient CO2 adsorption. [, , , , ]

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